molecular formula C13H13NO B1628326 2-(4-Methoxyphenyl)-4-methylpyridine CAS No. 80636-01-7

2-(4-Methoxyphenyl)-4-methylpyridine

Cat. No.: B1628326
CAS No.: 80636-01-7
M. Wt: 199.25 g/mol
InChI Key: QQIZXBNGXNHOBS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-methylpyridine is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

80636-01-7

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-methylpyridine

InChI

InChI=1S/C13H13NO/c1-10-7-8-14-13(9-10)11-3-5-12(15-2)6-4-11/h3-9H,1-2H3

InChI Key

QQIZXBNGXNHOBS-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC(=NC=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-bromo-4-methylpyridine (1.60 g), 4-methoxyphenylboronic acid (1.84g) and tetrakis(triphenylphosphine)-palladium (537 mg) in 1,2-dimethoxyethane (40 ml) was added 2M aqueous solution of sodium carbonate (12.1 ml). The mixture was stirred at 80° C. for 24 hours under a nitrogen atmosphere, then cooled to room temperature and diluted with ethyl acetate. The organic layer was separated, washed with water and brine and dried over sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by column chromatography (silica gel 75 g, 20% ethyl acetate in n-hexane) to give 4-(4-methylpyridin-2-yl)anisole (1.59 g).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
537 mg
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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